molecular formula C7H14ClN3O2 B3060005 {1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1609399-93-0

{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No. B3060005
CAS RN: 1609399-93-0
M. Wt: 207.66
InChI Key: BDWVVUNFQKVEEW-UHFFFAOYSA-N
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Description

“{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride” is represented by the SMILES string NC(C)C1=NC(CCOC)=NO1.Cl . This indicates that the compound contains a 1,2,4-oxadiazole ring, an amine group, and a methoxyethyl group.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 207.65796 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, the compound is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin and eye irritation . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-5(8)7-9-6(10-12-7)3-4-11-2;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWVVUNFQKVEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

CAS RN

1609399-93-0
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(2-methoxyethyl)-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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